N-(3-chlorophenyl)-3-[(4-methoxyphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine
Description
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Properties
IUPAC Name |
N-(3-chlorophenyl)-3-(4-methoxyphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN5O3S/c1-31-16-9-11-17(12-10-16)32(29,30)22-21-25-20(24-15-6-4-5-14(23)13-15)18-7-2-3-8-19(18)28(21)27-26-22/h2-13H,1H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGUMHQYESDURJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC(=CC=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-3-[(4-methoxyphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine is a compound of significant interest due to its potential biological activities. Quinazoline derivatives, including triazoloquinazolines, are known for their diverse pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound based on available literature and research findings.
Chemical Structure and Properties
The compound features a complex structure comprising a triazole ring fused to a quinazoline moiety, with sulfonamide and methoxyphenyl substituents. The structural formula can be represented as follows:
Anticancer Activity
Research has indicated that quinazoline derivatives exhibit notable cytotoxicity against various cancer cell lines. A study evaluating several quinazoline derivatives demonstrated that compounds with similar structures to this compound showed significant inhibition of cell proliferation in cancer lines such as MCF-7 (breast cancer), HT-29 (colon cancer), and PC3 (prostate cancer) cells. The IC50 values for these compounds ranged from 10 μM to 12 μM across different cell lines .
Antibacterial and Antifungal Activity
Quinazolinone derivatives have also been reported to possess antibacterial and antifungal properties. Studies have shown that compounds in this class can inhibit the growth of various bacterial strains. For instance, a related study highlighted that quinazolinone-thiazole hybrids exhibited substantial antibacterial effects against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
The anti-inflammatory potential of quinazoline derivatives has been explored in various studies. These compounds may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. The presence of the sulfonamide group in this compound is believed to enhance its anti-inflammatory activity .
Case Studies
- Cytotoxicity Assay : A series of quinazoline derivatives were tested against multiple cancer cell lines using the MTT assay. Compounds similar to this compound showed promising results with IC50 values indicating strong cytotoxic effects .
- In Vivo Studies : Preliminary in vivo studies involving animal models have suggested that these compounds can significantly reduce tumor size when administered at specific dosages .
Data Table: Biological Activities of Related Compounds
| Compound Name | Cell Line Tested | IC50 (μM) | Activity Type |
|---|---|---|---|
| Compound A | MCF-7 | 10 | Anticancer |
| Compound B | HT-29 | 12 | Anticancer |
| Compound C | PC3 | 10 | Anticancer |
| Compound D | S. aureus | - | Antibacterial |
| Compound E | E. coli | - | Antibacterial |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
